
5-Chloro-4-formylfuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-formylfuran-2-carboxylic acid: is an organic compound with the molecular formula C6H3ClO4 It is a derivative of furan, a heterocyclic aromatic organic compound, and contains both a chloro and a formyl group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-4-formylfuran-2-carboxylic acid can be synthesized through several methods. One common method involves the oxidation of 5-chloro-2-furoic acid using suitable oxidizing agents. The reaction typically requires controlled conditions to ensure the selective formation of the formyl group at the 4-position of the furan ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-4-formylfuran-2-carboxylic acid can undergo further oxidation to form 5-chloro-2,4-dicarboxyfuran.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.
Major Products Formed:
Oxidation: 5-Chloro-2,4-dicarboxyfuran.
Reduction: 5-Chloro-4-hydroxymethylfuran-2-carboxylic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-4-formylfuran-2-carboxylic acid is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound can be used to study the interactions of furan derivatives with biological macromolecules, such as proteins and nucleic acids. It may also serve as a probe to investigate the metabolic pathways involving furan compounds.
Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Researchers may explore its pharmacological properties and therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-formylfuran-2-carboxylic acid depends on its specific application. In chemical reactions, the formyl and chloro groups play crucial roles in determining the reactivity and selectivity of the compound. The formyl group can participate in nucleophilic addition reactions, while the chloro group can undergo substitution reactions.
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
5-Chloro-2-furoic acid: Lacks the formyl group at the 4-position.
4-Formylfuran-2-carboxylic acid: Lacks the chloro group at the 5-position.
5-Bromo-4-formylfuran-2-carboxylic acid: Contains a bromo group instead of a chloro group.
Uniqueness: 5-Chloro-4-formylfuran-2-carboxylic acid is unique due to the presence of both a chloro and a formyl group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to similar compounds. The chloro group enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the formyl group provides a site for nucleophilic addition reactions.
Properties
IUPAC Name |
5-chloro-4-formylfuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO4/c7-5-3(2-8)1-4(11-5)6(9)10/h1-2H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXRGWNJJRDLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1C=O)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
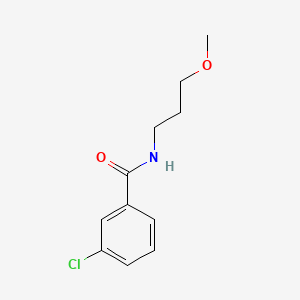
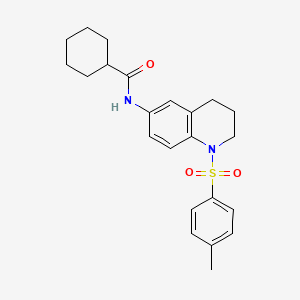
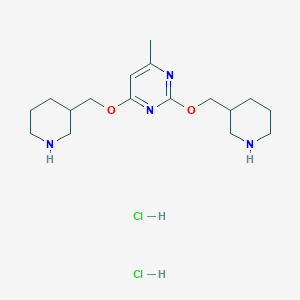

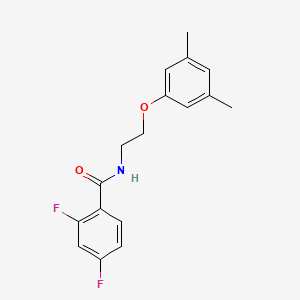
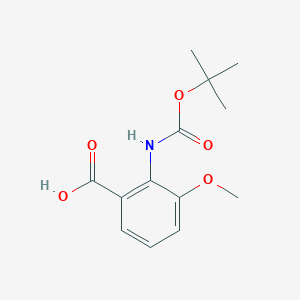
![4-[butyl(methyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2628270.png)
![Methyl 3-[(piperidin-4-yl)amino]benzoate hydrochloride](/img/structure/B2628272.png)
![N-[2-(3-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2628273.png)
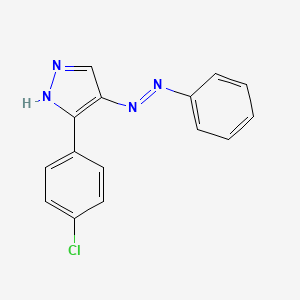
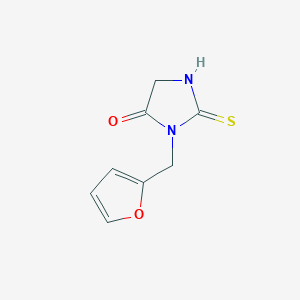
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B2628278.png)
![11-Butyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2628279.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2628280.png)
